1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione
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Overview
Description
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione is a natural product found in Colletotrichum gloeosporioides with data available.
Scientific Research Applications
Structural Analysis and Derivation
- Gloeosporone's Structure and Derivation : Gloeosporone, derived from Colletotrichum gloeosporioides, exhibits a similar structure to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione. Studies have revealed its constitution and configuration through spectroscopic data and X-ray analysis, highlighting its significance in fungal biology (Meyer et al., 1987).
Chemical Recognition and Interaction
- Recognition by Cyclodextrins : Investigations into the planar chirality recognition of compounds structurally akin to this compound by cyclodextrins have been conducted, providing insights into molecular recognition mechanisms (Kano et al., 1999).
Synthesis and Transformation
- Aldol Approach in Synthesis : The synthesis of complex structures, including those related to this compound, has been explored through aldol cyclization, demonstrating a method to create intricate molecular frameworks (Kubiak et al., 1990).
Applications in Organic Chemistry
Role in Dioxin Chemistry : The compound's relatives have been used in organic chemistry, such as in the synthesis of semisquaric acid, indicating its potential utility in complex organic syntheses (Fétizon & Hanna, 1990).
Formaldehyde Reaction Products : Studies involving the reaction of similar compounds with formaldehyde provide insights into the chemistry of ketones and dioxabicyclo structures, relevant to understanding the behavior of this compound (Kennedy & Mcmurry, 1969).
Natural Occurrence and Synthesis
Natural Inhibitors in Eucalyptus grandis : Research into natural inhibitors found in Eucalyptus grandis, structurally related to the compound, sheds light on the synthesis and origin of such complex structures (Crow et al., 1976).
Betulinic Acid Analogues Synthesis : The compound's structural analogues have been synthesized in research aimed at creating pentacyclic triterpene structures like betulinic acid, indicating its relevance in medicinal chemistry (Jung & Duclos, 2006).
Heterophane Synthesis : The compound's structural relatives have been utilized in the synthesis of heterophanes, demonstrating its potential in creating complex cyclic structures (Hadj-Abo et al., 1994).
Bicyclic Ketone Synthesis : Research into the reaction of morpholinocyclododecene with acrolein has led to the synthesis of bicyclic ketones, pertinent to understanding the reactivity of compounds similar to this compound (Zakharkin & Guseva, 1976).
Muscone Synthesis : Studies on the oxiranylmethyl fragmentation for the formation of cyclopentadecan-1,5-dione derivatives, a process relevant to the synthesis of muscone, are pertinent to understanding the chemical transformations of similar compounds (Gray & Dreiding, 1977).
Properties
CAS No. |
88936-02-1 |
---|---|
Molecular Formula |
C18H30O5 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,6R,12S)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C18H30O5/c1-2-3-5-8-14-9-6-4-7-10-15-13-16(19)18(21,23-15)12-11-17(20)22-14/h14-15,21H,2-13H2,1H3/t14-,15+,18-/m1/s1 |
InChI Key |
IBDVATCSJHTIKV-RVKKMQEKSA-N |
Isomeric SMILES |
CCCCC[C@@H]1CCCCC[C@H]2CC(=O)[C@](O2)(CCC(=O)O1)O |
SMILES |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
Canonical SMILES |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
Synonyms |
gloeosporone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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